molecular formula C22H25N3O4S B2880976 N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide CAS No. 921831-50-7

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide

Cat. No.: B2880976
CAS No.: 921831-50-7
M. Wt: 427.52
InChI Key: BZFMNFHYXAGSNA-UHFFFAOYSA-N
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Description

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C22H25N3O4S and its molecular weight is 427.52. The purity is usually 95%.
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Biological Activity

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and pharmacological implications based on diverse research findings.

Chemical Structure and Properties

The compound features a pyridazinone core linked to a methoxyphenyl group and a trimethylbenzenesulfonamide moiety . Its molecular formula is C22H28N4O3SC_{22}H_{28}N_{4}O_{3}S with a molecular weight of approximately 393.44 g/mol. The structural complexity suggests various interactions with biological targets, making it a candidate for therapeutic applications.

Structural Features

FeatureDescription
Molecular FormulaC22H28N4O3SC_{22}H_{28}N_{4}O_{3}S
Molecular Weight393.44 g/mol
Core StructurePyridazinone
Functional GroupsMethoxyphenyl, Trimethyl, Sulfonamide

Anticancer Potential

Research indicates that derivatives of pyridazinones, including this compound, exhibit significant anticancer properties. Studies have shown that similar compounds can inhibit cancer cell proliferation by modulating key signaling pathways involved in tumor growth.

  • Mechanism of Action : The compound may interact with enzymes or receptors implicated in inflammatory responses or cancer cell proliferation, potentially leading to reduced tumor growth and increased apoptosis in malignant cells .

Antimicrobial Activity

Compounds with similar structural features have demonstrated notable antimicrobial properties. The sulfonamide group is particularly known for its effectiveness against various bacterial strains.

  • Activity Spectrum : Preliminary studies suggest that this compound may exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria, which could be beneficial in developing new antibiotics .

Inflammatory Response Modulation

The compound's ability to modulate inflammatory pathways suggests its potential as an anti-inflammatory agent. Research on related pyridazinone derivatives indicates that they can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes.

  • Clinical Relevance : This property positions the compound as a candidate for treating conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease .

Study 1: Anticancer Efficacy

A study evaluating the cytotoxic effects of pyridazinone derivatives on human cancer cell lines (MCF-7 and Bel-7402) found that certain derivatives exhibited potent cytotoxicity, suggesting that modifications to the pyridazinone core can enhance biological activity .

Study 2: Antimicrobial Screening

In another investigation, the antimicrobial activity of related compounds was assessed against common pathogenic bacteria. Results indicated significant inhibition of bacterial growth, particularly with compounds containing sulfonamide groups .

Study 3: Inflammation and Pain Models

Research involving animal models of inflammation demonstrated that pyridazinone derivatives could effectively reduce edema and pain responses, indicating their potential application in pain management therapies .

Properties

IUPAC Name

N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-2,4,5-trimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S/c1-15-13-17(3)21(14-16(15)2)30(27,28)23-11-12-25-22(26)10-9-20(24-25)18-5-7-19(29-4)8-6-18/h5-10,13-14,23H,11-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZFMNFHYXAGSNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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